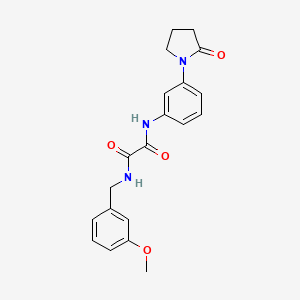
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxalamide family and is known for its unique properties that make it suitable for use in various research applications.
Mecanismo De Acción
The mechanism of action of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of inflammatory cytokines, which are responsible for causing inflammation and pain.
Biochemical and Physiological Effects:
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. It has also been found to have low toxicity, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in lab experiments include its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the future directions is to investigate its potential as a drug for the treatment of cancer, inflammation, and pain. Another future direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of new drugs.
Métodos De Síntesis
The synthesis of N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves a series of chemical reactions. The starting materials for the synthesis are 3-methoxybenzylamine and 3-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide as the final product.
Aplicaciones Científicas De Investigación
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been found to have potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-17-8-2-5-14(11-17)13-21-19(25)20(26)22-15-6-3-7-16(12-15)23-10-4-9-18(23)24/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLTXOOEIYZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


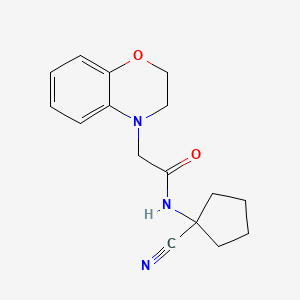
![Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2996764.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
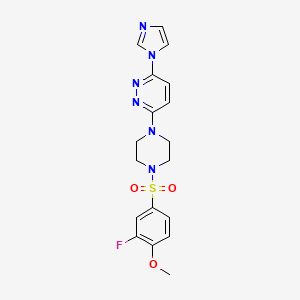

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)
![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)
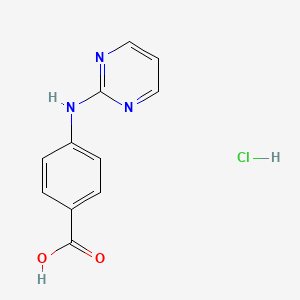
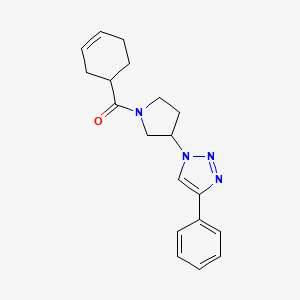
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)